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Abstract
Oleoyl-L-carnitine, a long-chain acylcarnitine, is a pivotal intermediate in cellular energy

metabolism, facilitating the transport of oleic acid into the mitochondrial matrix for β-oxidation.

While its role is fundamental, its discovery was not a singular event but rather an outcome of

the broader exploration of L-carnitine's function in fatty acid metabolism, a field pioneered in

the mid-20th century. This technical guide provides an in-depth exploration of the discovery,

history, and core biochemical understanding of oleoyl-L-carnitine. It summarizes key

quantitative data, details seminal experimental protocols, and visualizes the critical metabolic

and signaling pathways in which this molecule participates. This document is intended to serve

as a comprehensive resource for researchers in metabolic diseases, drug development, and

related scientific fields.

Discovery and Historical Context
The journey to understanding oleoyl-L-carnitine begins with the discovery of its parent

molecule, L-carnitine, which was first isolated from muscle tissue in 1905. However, its

metabolic significance remained obscure for nearly half a century. The foundational work that

ultimately led to the identification of oleoyl-L-carnitine and other acylcarnitines was conducted

by Dr. Jon Bremer. In a series of landmark papers in the early 1960s, Bremer elucidated the

role of carnitine as an essential cofactor for the oxidation of long-chain fatty acids by

mitochondria.[1][2]
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His experiments demonstrated that long-chain fatty acids are activated to their coenzyme A

(CoA) esters in the cytoplasm but cannot cross the inner mitochondrial membrane. Bremer's

work revealed that carnitine acts as a carrier for these activated fatty acids.[1] In his 1962

paper, "The metabolism of fatty acid esters of carnitine by mitochondria," he described the

enzymatic, reversible formation of long-chain acylcarnitines.[1] While much of this early work

focused on palmitoylcarnitine due to the prevalence of palmitic acid, the principles laid the

groundwork for understanding the metabolism of other fatty acids.

Subsequent research by Bremer in 1963 on the "Biosynthesis of palmitylcarnitine by cell

subfractions" further detailed the enzymatic process, attributing it to an enzyme he termed

carnitine palmityltransferase.[3] In 1965, a study by K.R. Norum on the substrate specificity of

carnitine palmitoyltransferase provided evidence that the enzyme acts on a range of long-chain

fatty acyl-CoAs, including oleoyl-CoA, confirming the existence and formation of oleoyl-L-
carnitine.[4] These seminal studies established the fundamental role of oleoyl-L-carnitine as

a key intermediate in the transport of oleic acid into mitochondria for energy production.

Endogenous Synthesis and Metabolism
Oleoyl-L-carnitine is synthesized at the interface of fatty acid and energy metabolism through

the action of the carnitine shuttle, a transport system essential for moving long-chain fatty acids

across the impermeable inner mitochondrial membrane.[5][6]

The core pathway involves the following steps:

Activation of Oleic Acid: In the cytoplasm, oleic acid is first activated to its high-energy

thioester derivative, oleoyl-CoA, by the enzyme acyl-CoA synthetase.

Formation of Oleoyl-L-Carnitine: At the outer mitochondrial membrane, the enzyme

Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transfer of the oleoyl group from

oleoyl-CoA to L-carnitine, forming oleoyl-L-carnitine and releasing free CoA.[7][8] This is

the rate-limiting step in long-chain fatty acid oxidation.

Translocation: Oleoyl-L-carnitine is then transported across the inner mitochondrial

membrane into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT)

in exchange for a molecule of free L-carnitine.[3]
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Reconversion to Oleoyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase

2 (CPT2), located on the inner mitochondrial membrane, catalyzes the reverse reaction,

transferring the oleoyl group from oleoyl-L-carnitine back to CoA to reform oleoyl-CoA.[6][7]

β-Oxidation: The regenerated oleoyl-CoA is now available to enter the β-oxidation spiral to

produce acetyl-CoA, which then fuels the Krebs cycle and oxidative phosphorylation for ATP

production.

This process is visualized in the following workflow diagram.
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Click to download full resolution via product page

Biosynthesis of Oleoyl-L-Carnitine via the Carnitine Shuttle.

Quantitative Data
The enzymatic reactions governing the formation and breakdown of oleoyl-L-carnitine are

characterized by specific kinetic parameters. While values can vary depending on the tissue,

species, and experimental conditions, the following tables summarize representative

quantitative data for the key enzymes involved.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)

Substrate
Enzyme
Source

Km (µM)
Vmax

(nmol/min/mg
protein)

Reference

Oleoyl-CoA
Rat Liver
Mitochondria

~3.5

Not explicitly
stated for

oleoyl-CoA,
but activity is

high

[9]

Palmitoyl-CoA
Rat Liver

Mitochondria
2.5 - 10 5 - 15 [9]

L-Carnitine Rat Liver CPT1α ~30 - [6]

| L-Carnitine | Rat Muscle CPT1β | ~500 | - |[6] |

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase 2 (CPT2)
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Substrate
Enzyme
Source

Km (µM)
Vmax

(nmol/min/mg
protein)

Reference

Palmitoylcarnit
ine

Human
Recombinant
CPT2

33 ± 4 - [10]

Oleoylcarnitine
Not specifically

reported
- - -

| L-Carnitine | Human Recombinant CPT2 | 230 ± 30 | - |[10] |

Note: Specific kinetic data for oleoyl-L-carnitine as a substrate for CPT2 is not consistently

reported in the literature. However, CPT2 is known to act on a broad range of long-chain

acylcarnitines.

Table 3: Analytical Performance for Oleoyl-L-Carnitine Quantification

Analytical
Method

Limit of
Quantification

(LOQ)

Linearity
(Range)

Precision
(%RSD)

Reference

LC-MS/MS ~2.4 ng/mL 0.1 - 20 µM < 15% [11]

| UPLC-MS/MS | Low ng/mL to sub-ng/mL | Sub-nanomolar to micromolar | < 10% |[11] |

Signaling Pathways Regulating Synthesis
The synthesis of oleoyl-L-carnitine is tightly regulated to match the cell's energy demands and

substrate availability. The primary point of regulation is CPT1. Two key signaling pathways are

involved:

Malonyl-CoA Inhibition: Malonyl-CoA, the first committed intermediate in fatty acid synthesis,

is a potent allosteric inhibitor of CPT1.[6][11][12] This ensures that when fatty acid synthesis

is active (e.g., in a well-fed state), fatty acid oxidation is inhibited, preventing a futile cycle.
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Transcriptional Regulation by AMPK and PPARα:

AMP-activated protein kinase (AMPK), a key cellular energy sensor, is activated under

conditions of low energy (high AMP/ATP ratio). Activated AMPK phosphorylates and

inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[10]

This relieves the inhibition on CPT1, promoting fatty acid oxidation.

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts

as a transcription factor. When activated by fatty acids or their derivatives, PPARα

upregulates the expression of genes involved in fatty acid oxidation, including the gene for

CPT1.

The interplay of these regulatory mechanisms is depicted in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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